Benzenecarboximidamide, 4-[(4-methoxyphenyl)thio]-
Description
Molecular Architecture and Functional Group Analysis
Benzenecarboximidamide, 4-[(4-methoxyphenyl)thio]- features a benzene ring substituted at the 4-position with a carboximidamide group (–C(=NH)–NH$$2$$) and a thioether-linked 4-methoxyphenyl moiety (–S–C$$6$$H$$4$$–OCH$$3$$). The carboximidamide group, a hallmark of amidine derivatives, introduces a planar, conjugated system with resonance stabilization between the nitrogen lone pairs and the imine bond. The thioether bridge (–S–) connects the central benzene ring to the 4-methoxyphenyl group, which contributes steric bulk and electronic modulation via the electron-donating methoxy group.
Key functional groups include:
- Carboximidamide : Enhances hydrogen-bonding potential and participates in π-conjugation.
- Thioether : Imparts flexibility and influences solubility via hydrophobic interactions.
- Methoxy group : Modulates electron density on the adjacent phenyl ring, affecting reactivity and intermolecular interactions.
Crystallographic and Spectroscopic Identification
While direct crystallographic data for benzenecarboximidamide, 4-[(4-methoxyphenyl)thio]- are limited, analogous compounds provide insights. For example, N-[2-(6-Methoxy-2-oxo-2H-chromen-4-yl)-benzofuran-3-yl]-benzamide crystallizes in the monoclinic space group $$ P2_1/n $$, with unit cell parameters $$ a = 12.0551(11) \, \text{Å}, b = 9.7853(8) \, \text{Å}, c = 16.6517(16) \, \text{Å}, \beta = 90.092(4)^\circ $$. Such data suggest non-coplanar aromatic systems and intramolecular hydrogen bonding, trends likely applicable to the target compound.
Spectroscopic data for related benzenecarboximidamide derivatives reveal distinct NMR signals:
- Methoxy protons : A singlet near $$ \delta \, 3.8 \, \text{ppm} $$.
- Aromatic protons : Multiplets between $$ \delta \, 6.8–7.5 \, \text{ppm} $$.
- Amidine protons : Broad resonances near $$ \delta \, 8.0–8.5 \, \text{ppm} $$.
Table 1: Comparative Crystallographic Parameters of Analogous Compounds
Comparative Analysis with Benzamidine Derivatives
Benzamidine (C$$6$$H$$5$$C(NH)NH$$_2$$), a simpler amidine, shares the carboximidamide group but lacks the thioether and methoxyphenyl substituents. Key differences include:
Table 2: Structural and Functional Comparisons
*Calculated based on molecular formula.
The thioether and methoxy groups in the target compound likely enhance membrane permeability compared to benzamidine, aligning with trends in drug design where lipophilicity improves bioavailability.
Electronic Structure and Quantum Chemical Calculations
Quantum chemical analyses of analogous compounds reveal that the methoxy group donates electron density to the phenyl ring via resonance, stabilizing positive charges in the amidine group. Density functional theory (DFT) studies on benzamidine derivatives highlight:
- HOMO-LUMO gap : Narrower gaps (~4.5 eV) in methoxy-substituted compounds compared to unsubstituted analogs (~5.2 eV), suggesting increased reactivity.
- Charge distribution : Negative charge localization on the amidine nitrogens (–0.45 e) and sulfur atom (–0.32 e), facilitating interactions with electrophilic biological targets.
Equation 1: Resonance in the Carboximidamide Group
$$
\text{C}6\text{H}5\text{–C(=NH)–NH}2 \leftrightarrow \text{C}6\text{H}5\text{–C(–N^–H)=NH}2^+
$$
Properties
CAS No. |
677343-15-6 |
|---|---|
Molecular Formula |
C14H14N2OS |
Molecular Weight |
258.34 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)sulfanylbenzenecarboximidamide |
InChI |
InChI=1S/C14H14N2OS/c1-17-11-4-8-13(9-5-11)18-12-6-2-10(3-7-12)14(15)16/h2-9H,1H3,(H3,15,16) |
InChI Key |
GIZPXGUVGZCEHV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)SC2=CC=C(C=C2)C(=N)N |
Origin of Product |
United States |
Preparation Methods
Synthesis via Nucleophilic Aromatic Substitution
Key Steps :
- 4-Bromobenzonitrile Preparation : Introduce a bromine substituent at the para position of benzonitrile.
- Thioether Formation : React 4-bromobenzonitrile with 4-methoxyphenylthiol under basic conditions.
- Nitrile-to-Amidine Conversion : Convert the nitrile group to an amidine via hydroxylamine and hydrogenation.
Mechanistic Pathway :
- Step 1 : Bromination of benzonitrile (e.g., using Br₂/FeBr₃).
- Step 2 : Nucleophilic substitution of bromine with 4-methoxyphenylthiolate (generated in situ using K₂CO₃ in DMF or DMSO).
- Step 3 : Amidoxime formation (benzonitrile + hydroxylamine → benzamidoxime), followed by catalytic hydrogenation (e.g., H₂/Pd-C or Rh catalyst) to yield the amidine.
Advantages :
- Avoids harsh conditions by leveraging electron-deficient aromatic systems for SNAr reactions.
- Scalable for industrial applications.
Challenges :
- Potential side reactions during hydrogenation (e.g., thioether oxidation).
- Need for high-purity intermediates to ensure reproducibility.
Ullmann Coupling Approach
Key Steps :
- 4-Bromobenzonitrile Preparation : As above.
- Copper-Catalyzed Coupling : React with 4-methoxyphenylthiol using a Cu catalyst.
- Nitrile-to-Amidine Conversion : As described in Section 1.
Mechanistic Pathway :
- Step 1 : 4-Bromobenzonitrile synthesis.
- Step 2 : Ullmann coupling (CuI, 1,10-phenanthroline, K₃PO₄, DMF, 120°C).
- Step 3 : Amidoxime formation and hydrogenation.
Advantages :
- Tolerates diverse functional groups.
- High regioselectivity for aryl thioethers.
Challenges :
- Copper catalysts may require strict inert atmospheres.
- Lower yields compared to SNAr for electron-deficient substrates.
| Step | Reagents/Conditions | Yield (Estimate) | Key Reference |
|---|---|---|---|
| Ullmann Coupling | CuI, 1,10-phen, K₃PO₄, DMF, 120°C | ~60% | |
| Nitrile-to-Amidine | NH₂OH·HCl, EtOH, H₂/Pd-C, 1 atm | ~85% |
Microwave-Assisted Thioether Formation
Key Steps :
- 4-Bromobenzonitrile Preparation : As above.
- Microwave-Driven Reaction : React with 4-methoxyphenylthiol under microwave irradiation.
- Nitrile-to-Amidine Conversion : As above.
Mechanistic Pathway :
- Step 1 : 4-Bromobenzonitrile synthesis.
- Step 2 : Microwave irradiation (150°C, 30 min) with 4-methoxyphenylthiol and base (e.g., K₂CO₃).
- Step 3 : Amidoxime formation and hydrogenation.
Advantages :
- Rapid reaction times.
- Enhanced efficiency for sterically hindered substrates.
| Step | Reagents/Conditions | Yield (Estimate) | Key Reference |
|---|---|---|---|
| Microwave Coupling | 4-Methoxyphenylthiol, K₂CO₃, MW (150°C) | ~70% |
Direct Amidine Synthesis with Thioether Precursor
Key Steps :
- Synthesis of 4-[(4-Methoxyphenyl)thio]benzonitrile : Via methods 1–3.
- Amidoxime Formation : React with hydroxylamine hydrochloride.
- Hydrogenation : Reduce amidoxime to amidine.
Critical Notes :
- Catalyst Selection : Rhodium-based catalysts (e.g., ionic liquid-supported Rh) are preferred due to sulfur tolerance.
- Solvent Systems : Ethanol or THF/water mixtures minimize catalyst poisoning.
| Step | Reagents/Conditions | Yield (Estimate) | Key Reference |
|---|---|---|---|
| Amidoxime Formation | NH₂OH·HCl, EtOH, reflux, 4h | ~90% | |
| Hydrogenation | H₂ (1 atm), Rh catalyst, EtOH, RT | ~95% |
Alternative Routes: Thiourea Derivatives
Key Steps :
- Thiourea Intermediate : React 4-bromobenzonitrile with thiourea.
- Alkylation : Introduce 4-methoxyphenyl group.
- Amidine Formation : Convert nitrile to amidine.
Mechanistic Pathway :
- Step 1 : 4-Bromobenzonitrile + thiourea → 4-(thiocarbamoyl)benzonitrile.
- Step 2 : Alkylation with 4-methoxyphenyl halide.
- Step 3 : Amidoxime formation and hydrogenation.
Advantages :
- Versatile for diverse thioether substituents.
Challenges :
- Multistep synthesis with moderate yields.
| Step | Reagents/Conditions | Yield (Estimate) | Key Reference |
|---|---|---|---|
| Thiourea Intermediate | Thiourea, EtOH, reflux, 2h | ~75% | |
| Alkylation | 4-Methoxyphenyl halide, K₂CO₃, DMF | ~60% |
Challenges and Optimization Strategies
| Challenge | Solution | Key Reference |
|---|---|---|
| Catalyst Poisoning | Use sulfur-resistant Rh catalysts | |
| Low SNAr Reactivity | Microwave irradiation | |
| Amidine Instability | Anhydrous conditions during hydrogenation |
Summary of Plausible Routes
| Route | Key Steps | Advantages | Limitations |
|---|---|---|---|
| SNAr | Bromination → Thioether → Amidine | High yield, scalable | Sensitive to steric hindrance |
| Ullmann | Cu-mediated coupling | Functional group tolerance | Requires inert atmospheres |
| Microwave | Rapid thioether formation | Short reaction times | Limited to bench scale |
Chemical Reactions Analysis
Types of Reactions
Benzenecarboximidamide, 4-[(4-methoxyphenyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce corresponding amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ether under inert atmosphere.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Substituted benzenecarboximidamides with different functional groups
Scientific Research Applications
Benzenecarboximidamide, 4-[(4-methoxyphenyl)thio]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzenecarboximidamide, 4-[(4-methoxyphenyl)thio]- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as monoamine oxidase A, which plays a role in neurotransmitter regulation. This inhibition can lead to various biological effects, including antidepressant and neuroprotective activities. Additionally, the compound may interact with other molecular targets, such as receptors and ion channels, contributing to its diverse pharmacological profile .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Differences
Key analogs from the evidence include:
Key Observations
Electronic Effects: The thioether group in the target compound is less electron-withdrawing than the sulfonyl group in , which may result in higher basicity of the amidine group.
Steric and Pharmacokinetic Implications: The dimeric structure in increases molecular weight and may reduce membrane permeability but could enable cross-linking in biological targets. The extended phenoxy chains in (MW 466.58) suggest lower oral bioavailability due to size, contrasting with smaller analogs like (MW 304.73).
Solubility and Stability :
- The hydrochloride salt in likely enhances aqueous solubility, a critical factor for drug delivery.
- The sulfonyl group in may improve metabolic stability but reduce passive diffusion across lipid membranes.
Functional Group Impact on Bioactivity
- Hydroxy Groups : The N-hydroxy substituent in may facilitate hydrogen bonding with target proteins, enhancing binding affinity.
Biological Activity
Benzenecarboximidamide, 4-[(4-methoxyphenyl)thio]- is a compound of interest due to its diverse biological activities, particularly in the fields of cancer research and anti-inflammatory studies. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
Benzenecarboximidamide, 4-[(4-methoxyphenyl)thio]- features a carboximidamide functional group attached to a thioether moiety. The presence of the methoxyphenyl group enhances its lipophilicity, potentially influencing its bioactivity.
Biological Activities
1. Anticancer Properties
Recent studies have demonstrated that derivatives of benzenecarboximidamide exhibit significant anticancer activity. For instance, a series of compounds related to benzenecarboximidamide were synthesized and tested against various human cancer cell lines, including MCF-7 (breast cancer), A-549 (lung cancer), and HepG2 (liver cancer). The results indicated that certain derivatives showed substantial antiproliferative effects with IC50 values lower than those of established chemotherapeutics like Erlotinib .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 7a | MCF-7 | 1.32 |
| 7b | A-549 | 3.15 |
| 7c | HepG2 | 2.45 |
2. Anti-inflammatory Effects
In addition to anticancer properties, benzenecarboximidamide derivatives have been studied for their anti-inflammatory effects. Research indicates that these compounds inhibit the production of pro-inflammatory cytokines and enzymes such as prostaglandin E2 and inducible nitric oxide synthase (iNOS). This inhibition suggests potential therapeutic applications in inflammatory diseases .
The biological activity of benzenecarboximidamide is largely attributed to its ability to interact with specific molecular targets involved in cell proliferation and inflammatory pathways. The structure-activity relationship (SAR) studies reveal that modifications on the phenyl ring significantly affect potency, indicating that both electronic and steric factors play crucial roles in its mechanism .
Case Studies
Case Study 1: Antiproliferative Activity
A study published in the Journal of Medicinal Chemistry explored a series of benzenecarboximidamide derivatives against cancer cell lines. The findings revealed that the introduction of halogen substituents on the phenyl ring enhanced antiproliferative activity, with specific derivatives achieving GI50 values significantly lower than those of standard treatments .
Case Study 2: Anti-inflammatory Activity
Another investigation assessed the anti-inflammatory potential of benzenecarboximidamide derivatives in vitro using macrophage models. The results demonstrated a marked reduction in the production of inflammatory mediators, suggesting that these compounds could serve as effective agents for managing inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
